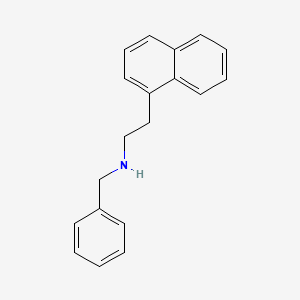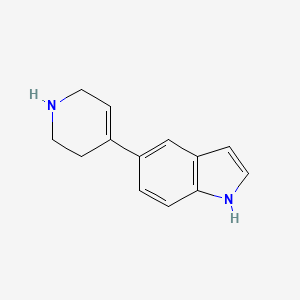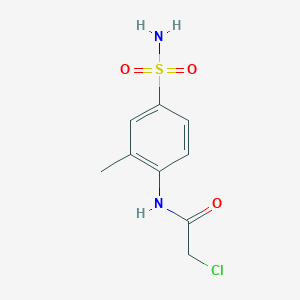
N-benzyl-1-naphthylethylamine
Overview
Description
N-benzyl-1-naphthylethylamine, also known as BNNE, is a synthetic compound that belongs to the class of phenylethylamines. BNNE has been extensively studied for its potential use in the field of neuroscience as a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in modulating dopaminergic and serotonergic neurotransmission. BNNE has shown promising results in preclinical studies as a potential therapeutic agent for various neuropsychiatric disorders.
Mechanism of Action
N-benzyl-1-naphthylethylamine acts as a selective agonist for TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. The activation of TAAR1 by N-benzyl-1-naphthylethylamine leads to the modulation of dopaminergic and serotonergic neurotransmission, which are involved in various physiological and behavioral functions such as reward, motivation, mood, and cognition.
Biochemical and Physiological Effects:
N-benzyl-1-naphthylethylamine has been shown to modulate the release and uptake of dopamine and serotonin, which are implicated in various physiological and behavioral functions. N-benzyl-1-naphthylethylamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. N-benzyl-1-naphthylethylamine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-benzyl-1-naphthylethylamine in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of dopaminergic and serotonergic neurotransmission. However, one of the limitations of using N-benzyl-1-naphthylethylamine is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
The potential therapeutic applications of N-benzyl-1-naphthylethylamine in neuropsychiatric disorders warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying the modulatory effects of N-benzyl-1-naphthylethylamine on dopaminergic and serotonergic neurotransmission. Further studies should also investigate the potential use of N-benzyl-1-naphthylethylamine as a cognitive enhancer and a neuroprotective agent. Additionally, the development of more potent and selective TAAR1 agonists may provide new insights into the role of TAAR1 in neuropsychiatric disorders.
Scientific Research Applications
N-benzyl-1-naphthylethylamine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, depression, and drug addiction. The selective activation of TAAR1 by N-benzyl-1-naphthylethylamine has been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of these disorders. N-benzyl-1-naphthylethylamine has also been studied for its potential use as a cognitive enhancer and a neuroprotective agent.
properties
IUPAC Name |
N-benzyl-2-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-2-7-16(8-3-1)15-20-14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-12,20H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKIQVKLCRTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-naphthylethylamine | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)









![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)
![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
